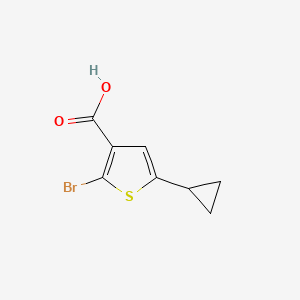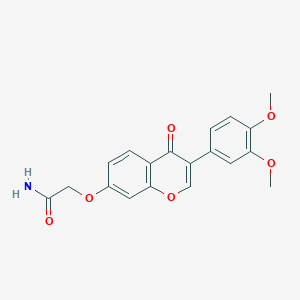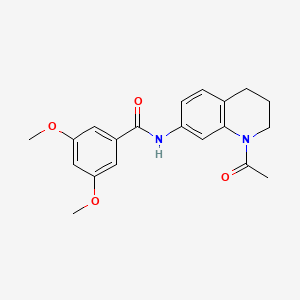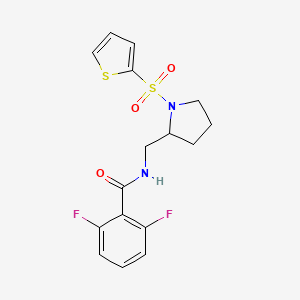![molecular formula C23H26N2O6S B2805643 (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1029747-13-4](/img/structure/B2805643.png)
(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trimethoxyphenyl (TMP) group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Applications De Recherche Scientifique
Structural Characterization and Synthesis
Antitubercular Drug Candidates : Compounds related to the chemical structure of interest have been investigated for their potential as antitubercular drug candidates. For instance, derivatives of 8-nitro-1,3-benzothiazin-4-one, which share a similar complex structure, were synthesized in the pursuit of crystallizing and characterizing potential antituberculosis agents. The azoxy derivative was characterized by X-ray crystallography, revealing an almost coplanar arrangement of two benzothiazinone moieties linked by a Z-configured azoxy group, indicating the dense molecular packing and potential for drug development (Richter et al., 2022).
Optical and Structural Studies : Another study focused on synthesizing and characterizing compounds through spectroscopic techniques and single-crystal X-ray diffraction. The research provided insights into the molecular geometry, intermolecular interactions, and thermal properties of the synthesized compounds, which could inform the design of new pharmaceuticals (Karthik et al., 2021).
Potential Biomedical Applications
Antimicrobial Activity : Synthesized compounds related to the mentioned chemical structure have been evaluated for their antimicrobial potential. For example, derivatives synthesized for quality control of iloperidone, an antipsychotic medication, were investigated, highlighting the synthesis process and structural confirmation via spectroscopic methods. This research is crucial for developing new medications with antimicrobial properties (Jiangxi, 2014).
Antitubercular Chemotypes : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation as new anti-mycobacterial agents exemplify the ongoing search for novel chemotypes against tuberculosis. Some of these compounds have shown promising in vitro activity against the Mycobacterium tuberculosis H37Rv strain, indicating the potential for new therapeutic options (Pancholia et al., 2016).
Orientations Futures
The future directions for the study of this compound could include further exploration of its potential bioactivity effects, as well as the development of new synthesis methods and the study of its physical and chemical properties. The TMP group, in particular, has been associated with a wide range of biomedical applications , suggesting that this compound could have potential uses in various fields of research.
Propriétés
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-29-18-13-16(14-19(30-2)22(18)31-3)25-15-21(23(26)24-11-7-4-8-12-24)32(27,28)20-10-6-5-9-17(20)25/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKUSPLZMNFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)





![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
